1,1-Di(propan-2-yl)guanidine
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Description
1,1-Di(propan-2-yl)guanidine is a chemical compound with the molecular formula C7H17N3 and a molecular weight of 143.23 g/mol. It is used in various applications, including synthesis and pharmaceuticals .
Synthesis Analysis
The synthesis of guanidines, such as 1,1-Di(propan-2-yl)guanidine, often involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation . An efficient one-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has also been reported .Molecular Structure Analysis
The molecular structure of 1,1-Di(propan-2-yl)guanidine is based on the guanidine scaffold, which is present in many naturally occurring compounds with a broad range of biological activities . The guanidine functionality is a privileged structure in chemistry, playing key roles in various biological functions .Chemical Reactions Analysis
Guanidines, including 1,1-Di(propan-2-yl)guanidine, are versatile functional groups in chemistry. They serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides .Safety And Hazards
properties
IUPAC Name |
1,1-di(propan-2-yl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3/c1-5(2)10(6(3)4)7(8)9/h5-6H,1-4H3,(H3,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAUGFDCXHHMCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274494 |
Source
|
Record name | 1,1-di(propan-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Di(propan-2-yl)guanidine | |
CAS RN |
104919-92-8 |
Source
|
Record name | 1,1-di(propan-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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